Acetamide, N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]-
CAS No.: 832722-39-1
Cat. No.: VC16836471
Molecular Formula: C13H14F3NO2
Molecular Weight: 273.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 832722-39-1 |
|---|---|
| Molecular Formula | C13H14F3NO2 |
| Molecular Weight | 273.25 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-N-(1,1,1-trifluorobut-3-en-2-yl)acetamide |
| Standard InChI | InChI=1S/C13H14F3NO2/c1-4-12(13(14,15)16)17(9(2)18)10-5-7-11(19-3)8-6-10/h4-8,12H,1H2,2-3H3 |
| Standard InChI Key | CNSBLHOFNLLXHV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N(C1=CC=C(C=C1)OC)C(C=C)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Breakdown
The systematic name N-(4-methoxyphenyl)-N-[1-(trifluoromethyl)-2-propenyl]acetamide delineates its composition:
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Acetamide core: A carboxamide group (CH3CONH-) with two substituents on the nitrogen atom.
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4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH3) group at the para position.
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1-(Trifluoromethyl)-2-propenyl group: An allyl chain (CH2=CH-) bearing a trifluoromethyl (-CF3) group at the terminal carbon.
The molecular formula is C13H14F3NO2, derived from:
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Acetamide (C2H5NO): 2 carbons, 5 hydrogens, 1 nitrogen, 1 oxygen.
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4-Methoxyphenyl (C7H7O): 7 carbons, 7 hydrogens, 1 oxygen.
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1-(Trifluoromethyl)-2-propenyl (C4H4F3): 4 carbons, 4 hydrogens, 3 fluorines.
The molecular weight calculates to 273.25 g/mol .
Stereochemical Considerations
Synthesis and Manufacturing
Synthetic Routes
While explicit protocols for this compound are scarce, analogous acetamides are synthesized via acyl chloride-amine coupling or alkylation strategies :
Route 1: Acyl Chloride Pathway
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Formation of acyl chloride: React acetic acid with thionyl chloride (SOCl2) to generate acetyl chloride.
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Double substitution: Treat the acyl chloride with equimolar 4-methoxyaniline and 1-(trifluoromethyl)-2-propenylamine under inert conditions.
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Purification: Isolate the product via column chromatography or recrystallization.
Route 2: Alkylation of Preformed Acetamide
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Prepare N-(4-methoxyphenyl)acetamide: React 4-methoxyaniline with acetyl chloride.
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Introduce propenyl group: Perform alkylation using 3-bromo-1-(trifluoromethyl)propene in the presence of a base (e.g., K2CO3).
Challenges in Synthesis
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Competitive reactivity: The nitrogen’s nucleophilicity may lead to over-alkylation or side reactions with the electron-deficient trifluoromethyl group.
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Steric hindrance: Bulky substituents could impede coupling efficiency, necessitating catalysts like DMAP (4-dimethylaminopyridine) .
Physical and Chemical Properties
Predicted Physicochemical Characteristics
The trifluoromethyl group enhances lipophilicity (LogP ≈ 2.5–3.0), favoring membrane permeability in biological systems. The methoxyphenyl moiety contributes to π-π stacking interactions, relevant in receptor binding.
Spectroscopic Data
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